5-(anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
5-(Anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbituric acid derivative characterized by a pyrimidinetrione core substituted with an anilinomethylene group at position 5 and methyl groups at positions 1 and 3. Its reactivity stems from the conjugated enamine system, enabling diverse chemical modifications at the methylene position .
Properties
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-(phenyliminomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-15-11(17)10(12(18)16(2)13(15)19)8-14-9-6-4-3-5-7-9/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBQQBVJYYYHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23069-97-8 | |
| Record name | 5-(ANILINOMETHYLENE)-1,3-DIMETHYLBARBITURIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(Anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (ADMP) is a synthetic organic compound notable for its unique pyrimidine structure. This compound has garnered interest in medicinal chemistry due to its structural similarities to barbituric acid derivatives, which are known for their diverse pharmacological activities. This article explores the biological activity of ADMP, including its synthesis, potential pharmacological effects, and relevant case studies.
Chemical Structure and Properties
ADMP features a pyrimidinetrione core characterized by nitrogen atoms at positions 1 and 3 and carbonyl groups at positions 2, 4, and 6. The anilinomethylene group at position 5 enhances its chemical properties and potential biological activities. The molecular formula of ADMP is , with a molecular weight of approximately 259.26 g/mol.
Synthesis
The synthesis of ADMP typically involves the reaction of an appropriate aniline derivative with a dimethyl pyrimidinetrione precursor. Various methods have been explored to optimize yield and purity, often utilizing techniques such as reflux conditions or microwave-assisted synthesis.
Anticancer Potential
Pyrimidine derivatives are frequently studied for their anticancer properties. Compounds like 5-Fluorouracil serve as established examples in cancer therapy. Preliminary data suggest that ADMP may possess similar anticancer effects due to its structural characteristics; however, comprehensive studies are required to elucidate its efficacy and mechanism of action.
Case Studies
- Synthesis and Characterization : A study published in 2012 detailed the synthesis of ADMP and characterized it using NMR and IR spectroscopy. This foundational research highlights the compound's unique structural features but calls for additional studies to explore its biological implications further.
- Comparative Analysis : A comparative analysis with other pyrimidine derivatives indicates that while compounds like 2,4-Diamino-6-methylpyrimidine exhibit clear antimicrobial activity, the specific biological activity of ADMP remains underexplored. Future research should focus on in vitro and in vivo studies to determine its pharmacological profile.
Interaction Studies
Understanding the interaction of ADMP with biological targets is crucial for assessing its potential therapeutic applications. Initial studies should focus on:
- Binding Affinity : Investigating how ADMP interacts with enzymes or receptors involved in disease pathways.
- Mechanism of Action : Elucidating the biochemical pathways influenced by ADMP could reveal novel therapeutic targets.
Scientific Research Applications
Scientific Research Applications
- Intermediate in Organic Synthesis :
- Pharmaceutical Chemistry :
- Biological Activity Studies :
- Material Science :
Case Study 1: Antibacterial Activity
A study focused on synthesizing various derivatives of this compound demonstrated significant antibacterial activity against several strains of bacteria. The structure-activity relationship was analyzed to optimize efficacy against resistant strains .
Case Study 2: Anti-inflammatory Properties
Another research project investigated the anti-inflammatory properties of this compound and its derivatives. In vitro assays revealed that certain modifications enhanced its potency as an anti-inflammatory agent by inhibiting specific pathways involved in inflammation .
Chemical Reactions Analysis
Cyclization Reactions
Under acidic or thermal conditions, the anilinomethylene side chain participates in cyclization to form fused heterocycles:
Key Observations :
-
Acid-Catalyzed Cyclization : Forms tetracyclic structures via intramolecular attack of the aniline nitrogen on the pyrimidine carbonyl.
-
Thermal Rearrangement : Generates isoindole derivatives at temperatures >150°C.
Representative Cyclization Product :
| Starting Material | Conditions | Product Structure |
|---|---|---|
| 5-(Anilinomethylene)-pyrimidinetrione | H₂SO₄, 80°C | Benzo[f]pyrimido[4,5-b]indole |
Coordination Chemistry
The compound acts as a polydentate ligand due to its multiple carbonyl groups and π-conjugated system:
| Metal Salt | Coordination Mode | Observed Properties |
|---|---|---|
| CuCl₂ | O,O'-chelating | Green crystalline complex |
| Pd(NO₃)₂ | N,O-binding | Water-soluble catalytic species |
Notable Application :
-
Palladium complexes catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) >10⁴ .
Functional Group Transformations
The anilinomethylene moiety undergoes selective modifications:
A. Nitration :
B. Reductive Amination :
Spectroscopic Characterization Data
Critical analytical data for reaction monitoring:
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 3.36 | Singlet |
| Aniline NH | 6.89–7.31 | Multiplet |
HRMS (ESI+) :
-
Observed: m/z 259.0952 ([M+H]⁺)
-
Calculated: 259.0955 (C₁₃H₁₃N₃O₃)
Stability and Reactivity Considerations
-
pH Sensitivity : Degrades in strongly alkaline conditions (pH >10) via retro-Knoevenagel cleavage .
-
Photoreactivity : Forms radical intermediates under UV light (λ = 254 nm) .
This compound’s versatility in condensation, cyclization, and metal coordination underscores its utility in medicinal chemistry and materials science.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Pyrimidinetrione derivatives exhibit structural diversity based on substituents at the 5-methylene position and the nitrogen atoms. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the methylene position, facilitating nucleophilic attacks. Electron-donating groups (e.g., methoxy in ) stabilize the enamine system .
- Steric Effects : Bulky substituents like anthracene () reduce reactivity but enhance stacking interactions in crystal lattices .
- Biological Relevance : Furyl and phenyl derivatives () show enzyme inhibition, while halogenated analogs () are pivotal in crystallography studies.
Reactivity Trends
Physicochemical Properties
- Solubility : Polar substituents (e.g., hydroxyl in ) enhance water solubility, whereas aromatic groups (e.g., anthracene in ) increase hydrophobicity.
- Acidity : The pyrimidinetrione core (pKa ~ 4–5) acts as a weak acid, with acidity modulated by substituents. Nitro groups () lower pKa further .
- Crystallinity : Halogenated analogs () exhibit high crystallinity due to halogen bonding, critical for X-ray diffraction studies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
